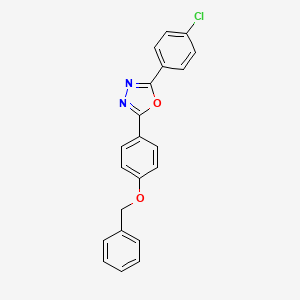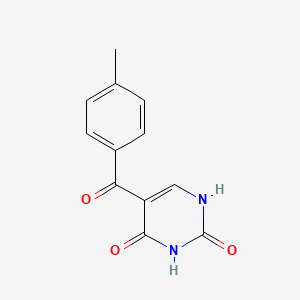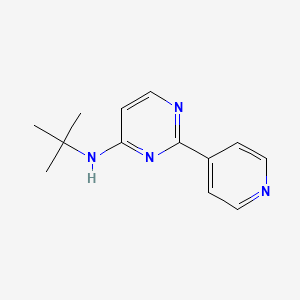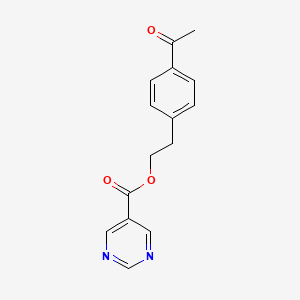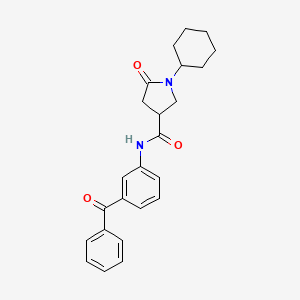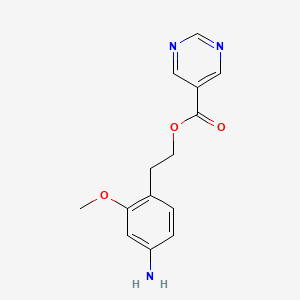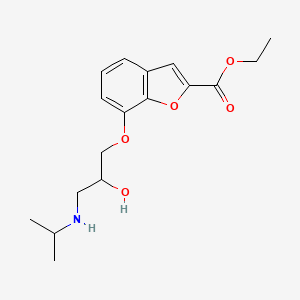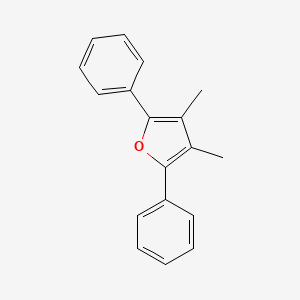![molecular formula C13H12N4O2S B12905865 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- CAS No. 646510-16-9](/img/structure/B12905865.png)
1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3,4-Dimethoxyphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethoxyphenylthio group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 3,4-dimethoxythiophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 3,4-dimethoxyphenylthio group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Bases like sodium hydride or potassium carbonate are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 6-((3,4-Dimethoxyphenyl)thio)-1H-purine is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where purine derivatives have shown efficacy, such as cancer and viral infections.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.
Vergleich Mit ähnlichen Verbindungen
6-(Phenylthio)-1H-purine: Similar structure but lacks the methoxy groups on the phenyl ring.
6-(4-Methoxyphenylthio)-1H-purine: Contains a single methoxy group on the phenyl ring.
6-(3,4-Dimethoxyphenyl)-1H-purine: Lacks the sulfur atom in the structure.
Uniqueness: The presence of the 3,4-dimethoxyphenylthio group in 6-((3,4-Dimethoxyphenyl)thio)-1H-purine imparts unique chemical and biological properties. The methoxy groups enhance the compound’s lipophilicity and potentially its ability to interact with biological membranes. The sulfur atom provides additional sites for chemical modification, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
646510-16-9 |
|---|---|
Molekularformel |
C13H12N4O2S |
Molekulargewicht |
288.33 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-9-4-3-8(5-10(9)19-2)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI-Schlüssel |
ZRXYCVPXXPDYAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)SC2=NC=NC3=C2NC=N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


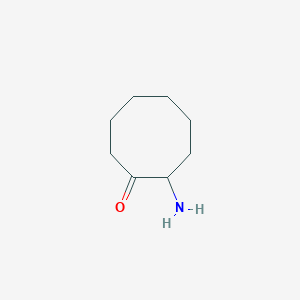
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
![2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B12905786.png)
